6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyranopyrazole core substituted with a 5-phenylfuran-2-yl group at position 4, a methyl group at position 3, and a cyano group at position 3. This compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological activities, including antihypertensive, antiviral, and enzyme inhibitory properties. The presence of the furan ring introduces unique electronic and steric effects, distinguishing it from analogs with phenyl or substituted phenyl groups.
Properties
IUPAC Name |
6-amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-10-15-16(12(9-19)17(20)24-18(15)22-21-10)14-8-7-13(23-14)11-5-3-2-4-6-11/h2-8,16H,20H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKQBNPFDGXOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 5-phenyl-2-furancarbaldehyde in the presence of a base such as piperidine . The reaction is carried out in an ethanol solvent under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
the scalability of the synthetic route mentioned above can be optimized for industrial applications by using continuous flow reactors and automated synthesis techniques to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds .
Scientific Research Applications
6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Pyranopyrazole derivatives vary structurally based on substituents at positions 3, 4, and 4. Below is a detailed comparison of the target compound with structurally related analogs, focusing on physical properties, synthetic yields, spectroscopic data, and biological activities.
Structural and Physical Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) generally increase melting points and thermal stability compared to electron-donating groups (e.g., methoxy) .
- The 5-phenylfuran-2-yl group in the target compound likely enhances π-π stacking interactions in biological systems, though its exact melting point and yield remain unreported.
Spectroscopic Data
Key Observations :
- Aromatic protons in furan-containing derivatives (e.g., target compound) would show distinct splitting patterns compared to phenyl-substituted analogs.
- Nitro and hydroxy groups significantly alter chemical shifts due to electronic effects .
Key Observations :
- Nitro and trifluoromethoxy groups are linked to specific enzyme inhibition (e.g., PDE2) .
- The furan ring in the target compound may offer novel binding modes in biological targets due to its oxygen atom and planar structure.
Key Observations :
Biological Activity
The compound 6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.36 g/mol. The structure features a pyrazole ring fused with a pyran moiety and a phenylfuran substituent, which may contribute to its biological activity.
Biological Activities
Recent studies have highlighted several significant biological activities associated with this compound:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
The biological activity of 6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is likely influenced by its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and microbial growth.
- Cell Signaling Modulation : It could affect multiple signaling pathways that regulate cell cycle progression and apoptosis in cancer cells.
Case Studies
Several case studies have documented the effects of similar pyrazole compounds:
- Antimicrobial Study :
- Anti-inflammatory Study :
- Anticancer Activity :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
